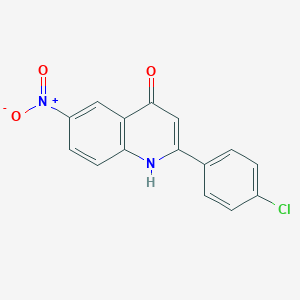

2-(4-Chlorophenyl)-6-nitroquinolin-4-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(4-chlorophenyl)-6-nitro-1H-quinolin-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H9ClN2O3/c16-10-3-1-9(2-4-10)14-8-15(19)12-7-11(18(20)21)5-6-13(12)17-14/h1-8H,(H,17,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPYNHHKVGXWFIM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC(=O)C3=C(N2)C=CC(=C3)[N+](=O)[O-])Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H9ClN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Structure Activity Relationship Sar of 2 4 Chlorophenyl 6 Nitroquinolin 4 Ol and Analogues

Influence of the 4-Chlorophenyl Substitution at C-2 on Biological Profiles

The presence of an aryl group at the C-2 position of the quinoline (B57606) ring is a common feature in many biologically active molecules. nih.gov Specifically, the 4-chlorophenyl moiety in 2-(4-Chlorophenyl)-6-nitroquinolin-4-ol introduces several key characteristics. The phenyl ring itself can engage in hydrophobic and pi-stacking interactions with target proteins. rsc.org The chlorine atom, being an electron-withdrawing group, alters the electronic distribution of the entire molecule, which can impact its binding affinity and reactivity. rsc.org Furthermore, the position of the chlorine atom on the phenyl ring is crucial; for example, in some series of 4-N-phenylaminoquinolines, a chlorine atom at the 2-position of the phenyl ring resulted in better inhibitory activities compared to substitutions at the 3- or 4-positions. nih.gov This highlights the importance of the specific substitution pattern for optimal biological effect.

Contribution of the 6-Nitro Group to Pharmacological Activities

The nitro group (-NO2) is a strong electron-withdrawing group that significantly influences the electronic properties of the quinoline nucleus. nih.gov Its presence can enhance the molecule's ability to act as an electron acceptor in biological redox processes. In various quinoline and quinazoline (B50416) derivatives, the nitro group has been shown to be important for a range of activities, including antimicrobial and antitumor effects. nih.govnih.gov The electron-deficient nature of the nitro-substituted ring makes it susceptible to nucleophilic attack, which can be a key step in the mechanism of action for some compounds. nih.gov The position of the nitro group is also critical; for instance, in a study of 6-nitroquinazolines, this specific substitution was found to be important for inhibitory activities toward both TNF-alpha production and T cell proliferation. nih.gov

Impact of the 4-Hydroxyl Group and its Tautomerism on Biological Interactions

The 4-hydroxyl group on the quinoline ring is a pivotal functional group that can act as both a hydrogen bond donor and acceptor, facilitating strong interactions with biological targets. nih.gov This group exists in tautomeric equilibrium with its keto form, 4-quinolone. researchgate.net The predominant tautomeric form can be influenced by the solvent and the electronic nature of other substituents on the ring. researchgate.net This tautomerism can have a profound impact on the pharmacological profile, as the two forms have different shapes, electronic properties, and hydrogen bonding capabilities. nih.gov For some biological activities, the preservation of the 4-oxoquinoline structure is crucial for retaining activity, while for others, the 4-hydroxyquinoline (B1666331) form is preferred. nih.gov The ability to switch between these forms can be a key determinant of a compound's biological interactions.

Molecular and Cellular Mechanisms of Action

Investigation of Target Protein Interactions (e.g., Enzyme Inhibition)

Direct enzymatic inhibition studies specifically for 2-(4-Chlorophenyl)-6-nitroquinolin-4-ol are not prominently reported. However, the quinoline (B57606) scaffold is a well-known privileged structure in medicinal chemistry, known to interact with a variety of enzymes. For instance, different substituted quinoline and pyridine derivatives have been investigated as inhibitors of enzymes like topoisomerase I and II. nih.gov Specifically, a series of 2-phenol-4-chlorophenyl-6-aryl pyridines, which share a chlorophenyl structural motif, exhibited significant inhibitory activity against topoisomerase II. nih.gov This suggests that the chlorophenyl group at the 2-position of the quinoline ring in this compound could potentially play a role in binding to enzymatic targets.

Furthermore, other quinoline derivatives have been identified as inhibitors of reverse transcriptase, an enzyme crucial for the life cycle of retroviruses. nih.gov The planar nature of the quinoline ring system allows it to intercalate into DNA or bind to enzyme active sites.

Modulation of Cellular Pathways (e.g., Cell Proliferation, Apoptosis)

The potential for this compound to modulate cellular pathways such as cell proliferation and apoptosis can be inferred from studies on analogous compounds.

Cell Proliferation: Quinoline derivatives have demonstrated potent anti-proliferative effects in various cancer cell lines. nih.gov For example, certain 4-anilinoquinazolines have been shown to be potent inhibitors of cell proliferation. nih.gov The mechanism often involves the inhibition of key signaling molecules required for cell growth and division.

Apoptosis: Several compounds containing the quinoline or quinazoline (B50416) skeleton are known to be potent inducers of apoptosis. nih.gov For example, 2-chloro-N-(4-methoxyphenyl)-N-methylquinazolin-4-amine was identified as a highly active inducer of apoptosis through the activation of caspase-3. nih.gov This compound was also found to inhibit tubulin polymerization, a critical process in cell division, leading to cell cycle arrest and subsequent apoptosis. nih.gov Similarly, 2,4-dinitrophenol has been shown to induce G1 phase arrest and apoptosis in human pulmonary adenocarcinoma cells. nih.gov Given the presence of a nitro group in this compound, it is plausible that it could also engage apoptotic pathways.

The table below summarizes the effects of structurally related compounds on cellular pathways.

| Compound Class | Cellular Effect | Target Cell Line(s) | Reference |

| 4-Anilinoquinazolines | Potent inhibitor of cell proliferation, Inducer of apoptosis | T47D | nih.gov |

| 2-Phenol-4-chlorophenyl-6-aryl pyridines | Cytotoxic activity | HCT15, T47D, DU145, Hela | nih.gov |

| 2,4-dinitrophenol | G1 phase arrest, Apoptosis induction | Calu-6 | nih.gov |

Interactions with Nucleic Acids and Other Biomolecules

The planar aromatic structure of the quinoline ring system is a key feature that suggests a potential for interaction with nucleic acids. nih.gov Such planar molecules can act as intercalating agents, inserting themselves between the base pairs of the DNA double helix. This intercalation can disrupt DNA replication and transcription, leading to cytotoxic effects. While direct evidence for this compound acting as a DNA intercalator is not available, this remains a plausible mechanism of action based on its chemical structure.

Mechanistic Hypotheses Based on Structural Features

The chemical structure of this compound provides clues to its potential mechanisms of action.

Quinoline Core: This heterocyclic system is present in numerous bioactive compounds and is known for its ability to interact with a wide range of biological targets. smolecule.com

4-Chlorophenyl Group: The presence of a halogenated phenyl ring can enhance the lipophilicity of the molecule, potentially improving its ability to cross cell membranes. mdpi.com The chlorine atom can also participate in halogen bonding, a type of non-covalent interaction that can influence binding to protein targets.

6-Nitro Group: The electron-withdrawing nature of the nitro group can significantly alter the electronic properties of the quinoline ring, potentially influencing its reactivity and binding affinity for biological targets. smolecule.com

4-ol (Hydroxy) Group: The hydroxyl group can act as both a hydrogen bond donor and acceptor, facilitating interactions with amino acid residues in the active sites of enzymes or receptors.

These structural features collectively suggest that the compound could exhibit a range of biological activities through various molecular interactions.

Multi-target Engagement Strategies

The concept of multi-target engagement, where a single compound interacts with multiple biological targets, is a growing area of drug discovery. Given the diverse biological activities associated with the quinoline scaffold, it is conceivable that this compound could act as a multi-target agent. For example, it could potentially inhibit both protein kinases and enzymes like topoisomerase, or simultaneously modulate pathways related to both cell proliferation and apoptosis. This multi-targeting capability could lead to enhanced efficacy or a broader spectrum of activity.

Preclinical Biological Evaluation

In Vitro Assessments of Biological Activity

Anticancer Potential and Anti-proliferative Effects in Cancer Cell Lines

No specific studies detailing the efficacy of 2-(4-Chlorophenyl)-6-nitroquinolin-4-ol against any cancer cell lines have been reported.

Antimicrobial Spectrum and Efficacy (e.g., Antibacterial, Antifungal)

There is no available data on the antibacterial or antifungal properties of this compound.

Antioxidant Activity and Radical Scavenging Potential

No studies have been published that assess the antioxidant or radical scavenging capabilities of this compound.

Anti-inflammatory and Immunomodulatory Effects

Information regarding the anti-inflammatory or immunomodulatory effects of this compound is not available.

In Vivo Pharmacological Characterization in Non-Human Models

There are currently no published in vivo studies in any non-human models for the compound this compound.

Efficacy Studies in Animal Disease Models (e.g., Xenograft Models)

The antitumor activity of quinoline (B57606) derivatives has been demonstrated in various animal models, particularly in patient-derived xenograft (PDX) and cell line-derived xenograft models. These studies are crucial for evaluating the in vivo efficacy of novel compounds.

One study investigated the antitumor effects of 2-(6,8-dimethyl-5-nitro-4-chloroquinoline-2-yl)-5,6,7-trichloro-1,3-tropolone, a nitroquinoline derivative, in subcutaneous PDX models of human non-small cell lung cancer (NSCLC). asco.org The compound demonstrated a dose-dependent antitumor effect. asco.org Notably, the maximal tumor growth inhibition (TGI) was observed at 73.5% for females and 74.4% for males on day 36 of the experiment. asco.org In this group, the average tumor volumes declined after reaching 431.3 mm³ in females on day 33 and 428.9 mm³ in males on day 30. asco.org

Another example of a 2-phenylquinolin-4-one derivative, sodium 2-(3-fluorophenyl)-6-methoxy-4-oxo-1,4-dihydroquinolin-5-yl phosphate, demonstrated potent antitumor activity in a Hep3B xenograft nude mice model, with efficacy comparable to the established chemotherapeutic agent doxorubicin. nih.gov Similarly, the novel quinoline compound 91b1 has shown strong anticancer effects in vivo, as evaluated in a xenografted model on nude mice. mdpi.com

These findings in related quinoline compounds suggest that this compound may also exhibit significant antitumor activity in vivo. The presence of the 2-arylquinolin-4-ol core is a key pharmacophore, and the nitro group may further contribute to its cytotoxic potential, as seen in other nitro-substituted heterocycles.

Table 1: Efficacy of a Nitroquinoline Derivative in a PDX Model of NSCLC asco.org

| Gender | Maximum Tumor Growth Inhibition (TGI) | Day of Maximum TGI | Average Tumor Volume at Peak (Females) | Day of Peak Volume (Females) | Average Tumor Volume at Peak (Males) | Day of Peak Volume (Males) |

|---|---|---|---|---|---|---|

| Female | 73.5% | 36 | 431.3 mm³ | 33 | N/A | N/A |

Pharmacodynamic Assessments in Preclinical Systems

Pharmacodynamic studies are essential to understand how a drug affects the body and to elucidate its mechanism of action. For quinoline derivatives, a variety of mechanisms have been identified, highlighting their multifaceted impact on cancer cells. nih.govresearchgate.net

Quinoline-based compounds have been shown to induce apoptosis, modify the cell cycle, and interfere with critical signaling pathways that drive tumor growth. nih.govresearchgate.net A key mechanism for some quinoline derivatives is the inhibition of topoisomerases, which are enzymes vital for DNA replication. researchgate.net By disrupting DNA function, these compounds can trigger programmed cell death in cancer cells. researchgate.net

Furthermore, a study on a 2-(3-fluorophenyl)-5-hydroxy-6-methoxyquinolin-4-one suggested that its mechanism of action involves the inhibition of tyrosine autophosphorylation of the insulin-like growth factor-1 receptor (IGF-1R). nih.gov Another novel quinoline compound, 91b1, was found to exert its anticancer effects by downregulating Lumican mRNA expression and modulating its associated signaling pathways. mdpi.com

The diverse mechanisms of action observed for various quinoline derivatives suggest that this compound could potentially act on multiple fronts to inhibit cancer cell proliferation and survival. The specific pharmacodynamic profile would, however, require direct experimental evaluation.

Table 2: Investigated Mechanisms of Action for Quinoline Derivatives

| Compound Class/Example | Primary Mechanism of Action | Reference |

|---|---|---|

| General Quinoline Derivatives | Induction of apoptosis, cell cycle modification, interference with tumor-growth signaling pathways. nih.govresearchgate.net | nih.gov, researchgate.net |

| Camptothecin (a quinoline derivative) | Inhibition of topoisomerases, leading to DNA damage and apoptosis. researchgate.net | researchgate.net |

| 2-(3-fluorophenyl)-5-hydroxy-6-methoxyquinolin-4-one | Inhibition of insulin-like growth factor-1 receptor (IGF-1R) tyrosine autophosphorylation. nih.gov | nih.gov |

Exploration of Tumor Microenvironment Modulation

The tumor microenvironment (TME) plays a critical role in cancer progression, and modulating the TME is an emerging strategy in cancer therapy. While direct studies on the effect of this compound on the TME are not available, the known biological activities of related compounds provide some clues.

For instance, some quinoline derivatives have demonstrated anti-inflammatory properties. nih.gov Given the close link between inflammation and the tumor microenvironment, compounds that can suppress inflammatory signaling may also impact the TME. One study on 2-(furan-2-yl)-4-phenoxyquinoline derivatives showed that certain compounds in this class could inhibit the formation of TNF-alpha, a key inflammatory cytokine. nih.gov

The anti-angiogenic properties of some compounds targeting methionine aminopeptidase (B13392206) 2 (MetAP2), including fumagillin (B1674178) analogues which have a complex structure but are relevant for their mechanism, have been shown to inhibit HUVEC tubule formation. researchgate.net This indicates a potential for some classes of compounds to disrupt the formation of new blood vessels within the tumor, a critical component of the TME.

These examples suggest that the broader class of quinoline-based compounds has the potential to modulate the tumor microenvironment. Further research would be needed to determine if this compound shares these capabilities.

Table 3: Potential Tumor Microenvironment Modulatory Effects of Related Compounds

| Compound Class/Example | Observed Effect | Potential Implication for TME | Reference |

|---|---|---|---|

| 2-(furan-2-yl)-4-phenoxyquinoline derivatives | Inhibition of TNF-alpha formation. nih.gov | Reduction of pro-tumorigenic inflammation. | nih.gov |

Computational Chemistry and Chemoinformatics Applications

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is crucial for understanding potential ligand-target interactions at a molecular level. For 2-(4-Chlorophenyl)-6-nitroquinolin-4-ol, docking simulations would be employed to screen its binding affinity against various biological targets, such as kinases, proteases, or other enzymes implicated in disease.

The process involves placing the 3D structure of the quinoline (B57606) derivative into the binding site of a target protein. A scoring function is then used to calculate the binding energy, with lower scores typically indicating a more favorable interaction. These simulations can reveal key binding modes and identify specific amino acid residues that interact with the ligand through hydrogen bonds, hydrophobic interactions, or pi-pi stacking. For instance, studies on similar quinoline derivatives have used docking to identify potential anticancer agents by simulating their interaction with targets like the phosphatidylinositol 3-kinase (PI3Kα) or tubulin. scielo.org.mxmdpi.com A typical output from a docking study against a hypothetical protein kinase is illustrated below.

Table 1: Example Molecular Docking Results for this compound against a Hypothetical Kinase Target

| Parameter | Value/Description |

|---|---|

| Binding Affinity (kcal/mol) | -8.5 |

| Interacting Residues | Val15, Ala31, Lys67, Leu134, Asp145 |

| Hydrogen Bonds | -OH group with Asp145; Nitro group with Lys67 |

| Hydrophobic Interactions | Chlorophenyl ring with Val15 and Leu134; Quinoline core with Ala31 |

Quantum Chemical Calculations (e.g., DFT) for Electronic Properties and Reactivity Prediction

Quantum chemical calculations, particularly Density Functional Theory (DFT), are used to investigate the electronic structure and properties of molecules. ekb.eg These methods can predict a wide range of characteristics for this compound, including its geometry, molecular orbital energies, and electrostatic potential.

Key properties derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter for determining molecular reactivity and stability. A smaller gap suggests the molecule is more reactive. Furthermore, Molecular Electrostatic Potential (MEP) maps can be generated to visualize the electron density distribution, identifying regions that are electron-rich (nucleophilic) or electron-poor (electrophilic), which is crucial for predicting how the molecule will interact with biological receptors. ekb.eg Studies on related nitroaromatic compounds have used DFT to understand their reactivity and the influence of substituents on their electronic properties. mdpi.com

Table 2: Predicted Electronic Properties of this compound from DFT Calculations

| Property | Predicted Value (Illustrative) | Significance |

|---|---|---|

| HOMO Energy | -6.2 eV | Relates to electron-donating ability |

| LUMO Energy | -2.5 eV | Relates to electron-accepting ability |

| HOMO-LUMO Gap (ΔE) | 3.7 eV | Indicator of chemical reactivity and stability |

| Dipole Moment | 4.8 Debye | Measures the molecule's overall polarity |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity. frontiersin.org To develop a QSAR model for quinoline analogues, a dataset of related compounds with known activities against a specific target would be required. nih.govnih.gov Molecular descriptors—numerical values that encode different aspects of a molecule's structure—are calculated for each compound. These can include 2D descriptors (e.g., molecular weight, logP) and 3D descriptors (e.g., molecular shape, surface area).

A mathematical equation is then generated to correlate these descriptors with the observed biological activity. mdpi.com This model can subsequently be used to predict the activity of new, untested compounds like this compound. QSAR studies on quinoline derivatives have successfully created models to predict their anticancer, antimicrobial, or enzyme inhibitory activities, providing valuable guidance for synthesizing more potent analogues. mdpi.com

Molecular Dynamics Simulations for Conformational Analysis and Binding Kinetics

While molecular docking provides a static snapshot of a ligand-protein complex, molecular dynamics (MD) simulations offer a dynamic view. MD simulations track the movements and interactions of atoms over time, providing insights into the stability of the binding pose, conformational changes in the protein and ligand, and the kinetics of binding.

For the complex of this compound with a target protein, an MD simulation could validate the stability of the docked pose. Key analyses include calculating the root-mean-square deviation (RMSD) to assess conformational stability and computing the binding free energy to provide a more accurate estimation of binding affinity. Such simulations are computationally intensive but provide a much deeper understanding of the interaction dynamics, as has been demonstrated in studies of other quinoline-based inhibitors. scielo.org.mxnih.gov

Virtual Screening and De Novo Design of Quinoline Analogues

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target. nih.gov If this compound were identified as a hit compound, its structure could be used as a template for similarity-based virtual screening to find commercially available analogues with potentially improved properties.

Alternatively, de novo design algorithms could be employed. These methods build novel molecular structures from scratch, piece by piece, within the constraints of the target's binding site. This approach can lead to the design of entirely new quinoline analogues with optimized interactions and potentially novel intellectual property. Both virtual screening and de novo design are powerful tools for expanding on an initial lead compound. rasayanjournal.co.in

Prediction of Absorption, Distribution, and Metabolism (ADME) Properties

The success of a drug candidate depends not only on its biological activity but also on its pharmacokinetic profile, often summarized by the acronym ADME (Absorption, Distribution, Metabolism, and Excretion). Chemoinformatics models are widely used to predict these properties early in the drug discovery process.

For this compound, various ADME parameters can be calculated using established computational models. These predictions help to identify potential liabilities, such as poor oral bioavailability or potential toxicity, that may hinder the compound's development. For example, Lipinski's Rule of Five is a commonly used filter to assess a compound's drug-likeness and predict its oral absorption. nih.gov In silico ADME predictions for quinoline derivatives are a standard part of modern drug design projects. rsc.orgnih.gov

Table 3: Predicted ADME and Physicochemical Properties for this compound

| Property Category | Parameter | Predicted Value | Interpretation |

|---|---|---|---|

| Physicochemical Properties | Molecular Weight | 300.7 g/mol | Complies with Lipinski's Rule (< 500) |

| LogP (Octanol-Water Partition) | 3.8 | Indicates good lipophilicity; Complies with Lipinski's Rule (< 5) | |

| Hydrogen Bond Donors | 1 | Complies with Lipinski's Rule (≤ 5) | |

| Hydrogen Bond Acceptors | 4 | Complies with Lipinski's Rule (≤ 10) | |

| Absorption | Human Intestinal Absorption | High | Likely to be well-absorbed from the gut |

| P-glycoprotein Substrate | No | Low probability of being removed by efflux pumps | |

| Distribution | Blood-Brain Barrier Permeability | Yes | May cross into the central nervous system |

| Plasma Protein Binding | ~92% | High binding expected, may affect free drug concentration | |

| Metabolism | CYP450 2D6 Inhibitor | Yes | Potential for drug-drug interactions |

| Excretion | Total Clearance (log ml/min/kg) | 0.45 | Indicates moderate rate of clearance from the body |

Chemical Biology and Probe Development

Development of 2-(4-Chlorophenyl)-6-nitroquinolin-4-ol as a Tool for Biological Research

There is no information available in the scientific literature regarding the development of this compound as a tool for biological research. The synthesis and subsequent evaluation of this compound for such purposes have not been reported. The development of a chemical probe typically involves iterative cycles of design, synthesis, and biological testing to optimize its potency, selectivity, and utility for studying specific biological targets or processes. No such developmental pathway has been described for this compound.

Application in Target Identification and Validation

Consistent with the lack of developmental studies, there are no reports of this compound being used in target identification or validation. Methodologies such as affinity chromatography, activity-based protein profiling, or genetic screening approaches, which often utilize chemical probes to identify and validate novel drug targets, have not been employed with this compound according to available data.

Contribution to Understanding Biological Pathways

Given that the biological targets and activities of this compound are undefined, it has not contributed to the understanding of any biological pathways. The elucidation of signaling cascades, metabolic networks, or other cellular processes through the use of this specific molecule as a chemical probe has not been documented.

Conclusion and Future Research Perspectives

Summary of Current Research Landscape for 2-(4-Chlorophenyl)-6-nitroquinolin-4-ol

The quinoline (B57606) scaffold is a prominent heterocyclic structure in medicinal chemistry, known for a wide array of pharmacological activities including anticancer, antimicrobial, and antiviral properties. nih.govrsc.org Within this broad class, this compound has emerged as a compound of interest. Research indicates that the presence of an aryl group at the C-2 position, a nitro group, and a hydroxyl group are significant for its biological activities. The synthesis of such 2-arylquinolin-4(1H)-ones is a well-explored area, with various established protocols. rsc.orgresearchgate.net

The biological evaluation of this compound and its analogs has demonstrated notable cytotoxic effects against various human cancer cell lines. rsc.org The mechanism is often linked to the inhibition of critical cellular enzymes like topoisomerase II or protein kinases. nih.gov The nitro group, being a strong electron-withdrawing group, and the chlorophenyl moiety are believed to enhance the lipophilicity and cell permeability of the molecule, contributing to its bioactivity. mdpi.com The current landscape suggests that this compound is a promising, albeit underdeveloped, lead compound requiring further investigation to delineate its precise mechanisms of action and therapeutic potential.

Proposed Directions for Medicinal Chemistry Optimization

The structural framework of this compound offers multiple avenues for medicinal chemistry optimization to enhance its efficacy, selectivity, and pharmacokinetic profile. Structure-activity relationship (SAR) studies on similar quinoline derivatives provide a rational basis for targeted modifications. nih.govmdpi.com

Key optimization strategies include:

Modification of the C-2 Aryl Ring: Systematic alteration of the substituent on the C-2 phenyl ring can modulate activity. Introducing different electron-donating or electron-withdrawing groups at the ortho, meta, or para positions could fine-tune the electronic properties and steric interactions with the biological target. rsc.org

Variation at the C-6 Position: While the nitro group is often associated with bioactivity, it can also be a liability due to potential metabolic reduction to toxic species. Replacing the nitro group with other functionalities like amino, cyano, or halogen groups could mitigate toxicity while retaining or improving potency.

Derivatization of the C-4 Hydroxyl Group: The C-4 hydroxyl group is a key site for forming hydrogen bonds. Its conversion to ethers or esters could improve oral bioavailability and metabolic stability. researchgate.net

Bioisosteric Replacement: Replacing the quinoline core with other bioisosteric heterocyclic systems like quinazoline (B50416) or quinoxaline (B1680401) could lead to novel compounds with different selectivity profiles and intellectual property space. nih.gov

| Position | Current Group | Proposed Modification | Rationale |

|---|---|---|---|

| C-2 | 4-Chlorophenyl | Introduction of various substituents (e.g., -OCH₃, -CF₃, -F) on the phenyl ring. | To optimize electronic and steric interactions with the target protein. |

| C-6 | Nitro (-NO₂) | Replacement with bioisosteres (e.g., -CN, -SO₂NH₂, -Cl). | To enhance potency and reduce potential metabolic toxicity. |

| C-4 | Hydroxyl (-OH) | Conversion to ethers, esters, or amino derivatives. | To improve pharmacokinetic properties such as solubility and membrane permeability. |

Opportunities for Novel Chemical Entity Discovery within the Quinoline Class

The quinoline scaffold is considered a "privileged structure" in drug discovery, meaning it can serve as a versatile template for developing ligands for diverse biological targets. researchgate.net The exploration of this compound can be a launchpad for discovering novel chemical entities.

Hybrid Molecule Design: A promising strategy is the creation of hybrid molecules that conjugate the quinoline core with other known pharmacophores. amazonaws.com For instance, linking the quinoline moiety to fragments known to inhibit specific kinases or interact with DNA could result in dual-action agents with enhanced anticancer efficacy and a lower propensity for drug resistance.

Fragment-Based Drug Discovery (FBDD): The core quinoline structure or its key fragments can be used in FBDD campaigns. Screening these fragments against various therapeutic targets can identify novel binding interactions, which can then be elaborated into more potent lead compounds.

Diversity-Oriented Synthesis (DOS): Creating a diverse library of quinoline derivatives through DOS can be a powerful tool for high-throughput screening. This approach allows for the exploration of a wider chemical space around the this compound core, increasing the probability of identifying hits for new therapeutic applications beyond oncology and infectious diseases. nih.gov

Integration of Advanced Research Methodologies

To accelerate the translation of this chemical entity from a laboratory curiosity to a potential therapeutic agent, the integration of modern research technologies is essential.

Computational and In Silico Methods: Structure-based drug design (SBDD) and molecular docking can be employed to visualize and predict the binding interactions of this compound and its optimized analogs with their putative protein targets. benthamdirect.comnih.gov These computational tools can prioritize the synthesis of compounds with the highest predicted affinity and selectivity, thereby saving time and resources. nih.gov In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling can also pre-emptively identify potential pharmacokinetic issues. nih.gov

High-Throughput Screening (HTS): HTS allows for the rapid biological evaluation of large libraries of quinoline derivatives against a panel of targets, such as various cancer cell lines or microbial strains. nih.gov This can quickly identify the most potent compounds and provide initial SAR data to guide further optimization.

Target Identification and Validation: Advanced chemical biology and proteomic approaches can be used to definitively identify the molecular target(s) of this compound. Techniques like thermal shift assays or activity-based protein profiling can help de-convolute its mechanism of action, which is crucial for rational drug development.

Advanced Synthesis Techniques: Modern synthetic methods, such as microwave-assisted synthesis or flow chemistry, can significantly improve the efficiency, yield, and environmental footprint of producing quinoline derivatives. rsc.orgmdpi.commdpi.com

| Methodology | Application | Expected Outcome |

|---|---|---|

| Molecular Docking | Predicting binding modes and affinities with target proteins. | Rational design of more potent and selective analogs. nih.gov |

| High-Throughput Screening | Rapidly testing compound libraries for biological activity. | Identification of hit compounds and initial SAR. |

| ADMET Profiling | In silico or in vitro prediction of pharmacokinetic properties. | Early identification and mitigation of potential drug development liabilities. nih.gov |

| Microwave-Assisted Synthesis | Accelerating chemical reactions for compound synthesis. | Faster and more efficient production of quinoline derivatives. mdpi.com |

Q & A

Q. What are the recommended synthetic routes for 2-(4-Chlorophenyl)-6-nitroquinolin-4-ol, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves cyclization of nitro-substituted intermediates or functionalization of pre-formed quinoline scaffolds. Key steps include:

- Nitro Group Introduction : Nitration of quinoline derivatives using mixed acids (HNO₃/H₂SO₄) under controlled temperatures (0–5°C) to prevent over-nitration .

- Chlorophenyl Incorporation : Suzuki-Miyaura coupling with 4-chlorophenylboronic acid, using Pd catalysts (e.g., Pd(PPh₃)₄) and base (Na₂CO₃) in toluene/ethanol .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) followed by recrystallization in ethanol to achieve >95% purity. Monitor yield optimization via HPLC and TLC .

Q. What spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR : ¹H/¹³C NMR to confirm aromatic substitution patterns (e.g., coupling constants for nitro and chlorophenyl groups). DMSO-d₆ is preferred due to compound solubility .

- IR : Identify key functional groups (e.g., O–H stretch at ~3200 cm⁻¹, NO₂ asymmetric stretch at ~1520 cm⁻¹) .

- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion [M+H]⁺ and fragmentation patterns .

Q. How can researchers ensure reproducibility in biological activity assays involving this compound?

- Methodological Answer :

- Standardized Solubility Protocols : Use DMSO stock solutions (<1% v/v in assays) to avoid solvent interference .

- Positive/Negative Controls : Include reference compounds (e.g., chloroquine for antimalarial assays) and validate via dose-response curves .

- Batch Consistency : Characterize each synthetic batch via melting point, NMR, and elemental analysis to confirm structural integrity .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in reported crystallographic data for this compound?

- Methodological Answer :

- Mercury Software : Compare experimental X-ray data (e.g., CCDC entries) with computational models to identify polymorphic variations. Use the "Packing Similarity" tool to analyze intermolecular interactions (e.g., π-π stacking of chlorophenyl groups) .

- DFT Calculations : Optimize geometry using Gaussian09 (B3LYP/6-31G*) to predict bond lengths/angles, and cross-validate with experimental data .

Q. What strategies mitigate regioselectivity challenges during functionalization of the nitroquinoline core?

- Methodological Answer :

- Directing Groups : Introduce temporary protecting groups (e.g., acetyl) at the 4-OH position to steer electrophilic substitution toward the 6-nitro group .

- Lewis Acid Catalysis : Use BF₃·Et₂O to activate specific sites for nucleophilic attack, as demonstrated in analogous quinoline systems .

- Kinetic vs. Thermodynamic Control : Vary reaction temperature (e.g., 25°C vs. reflux) to favor desired regioisomers, monitored via LC-MS .

Q. How can researchers address discrepancies in reported biological activity data across studies?

- Methodological Answer :

- Meta-Analysis : Compile IC₅₀ values from multiple sources and apply statistical tools (e.g., ANOVA) to identify outliers. Consider variables like cell line heterogeneity or assay pH .

- Structural Reanalysis : Use SHELXL to refine crystallographic data and confirm if polymorphic forms (e.g., different hydrogen-bonding networks) alter bioactivity .

- Proteomic Profiling : Combine activity data with target engagement studies (e.g., thermal shift assays) to validate mechanism-of-action consistency .

Data Contradiction Analysis

Q. Why do NMR spectra of this compound vary between studies?

- Methodological Answer :

- Solvent Effects : DMSO-d₆ vs. CDCl₃ can shift proton signals due to hydrogen bonding. Re-run spectra in multiple solvents for comparison .

- Tautomerism : The 4-OH group may tautomerize, causing peak splitting. Use variable-temperature NMR to observe dynamic equilibria .

- Impurity Artifacts : Trace solvents (e.g., ethyl acetate) or synthetic byproducts (e.g., dechlorinated analogs) may introduce extra peaks. Purify via preparative HPLC .

Q. How can conflicting computational predictions about the nitro group’s electronic effects be reconciled?

- Methodological Answer :

- Multilevel Modeling : Combine DFT (for ground-state geometry) with TD-DFT (for excited-state behavior) to assess nitro group electron-withdrawing effects .

- Experimental Validation : Compare computational results with UV-Vis spectra (e.g., λmax shifts in different solvents) to validate charge-transfer transitions .

Tables for Key Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.